Tert-butyl 4,4-dicyanopiperidine-1-carboxylate
Overview
Description
Tert-butyl 4,4-dicyanopiperidine-1-carboxylate is an organic compound with the molecular formula C12H17N3O2. It is a piperidine derivative, characterized by the presence of two cyano groups and a tert-butyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,4-dicyanopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyanide sources. One common method includes the following steps:
Starting Material: 4,4-dicyanopiperidine.
Reagent: Tert-butyl chloroformate.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane, under an inert atmosphere (e.g., nitrogen) to prevent oxidation. The temperature is maintained at room temperature to slightly elevated temperatures (20-40°C).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors equipped with temperature and pressure control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4,4-dicyanopiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The cyano groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products
Substitution: Substituted piperidine derivatives.
Reduction: 4,4-diaminopiperidine derivatives.
Hydrolysis: 4,4-dicyanopiperidine-1-carboxylic acid.
Scientific Research Applications
Tert-butyl 4,4-dicyanopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4,4-dicyanopiperidine-1-carboxylate involves its interaction with specific molecular targets. The cyano groups can act as electron-withdrawing groups, influencing the reactivity of the piperidine ring. This compound can interact with enzymes and receptors, potentially inhibiting their activity by binding to active sites or altering their conformation .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4,4-dicyanopiperidine-1-carboxylate: Similar in structure but with different substituents.
4,4-Dicyanopiperidine: Lacks the tert-butyl ester group.
Tert-butyl 4-cyanopiperidine-1-carboxylate: Contains only one cyano group.
Uniqueness
This compound is unique due to the presence of both cyano groups and the tert-butyl ester group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
tert-butyl 4,4-dicyanopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-11(2,3)17-10(16)15-6-4-12(8-13,9-14)5-7-15/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSRIWSEDUHYOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.